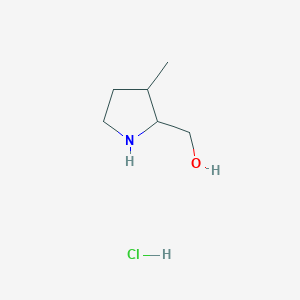
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group, making it an interesting subject for chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride typically involves the reaction of 3-methylpyrrolidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction is usually carried out in an aqueous medium with hydrochloric acid as the catalyst. The product is then isolated and purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can be substituted with various functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 3-methylpyrrolidine-2-ylmethanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylpyrrolidin-3-yl)methanol;hydrochloride
- (3-Methylpyrrolidin-2-yl)methanol
- (2-Methylpyrrolidin-3-yl)methanol
Uniqueness
(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
(3-methylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-6(5)4-8;/h5-8H,2-4H2,1H3;1H |
Clave InChI |
LJVDCHZGALIYPV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC1CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


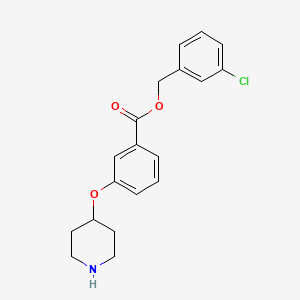
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)

![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)

![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
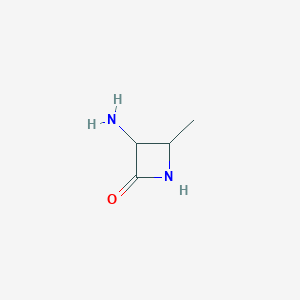
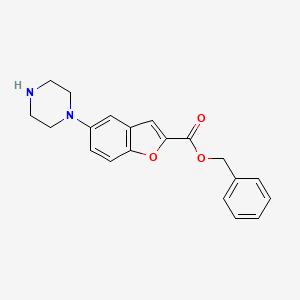

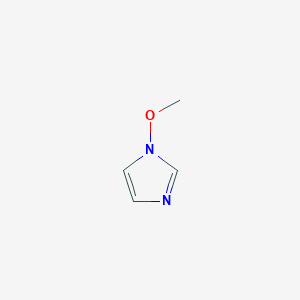
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)


